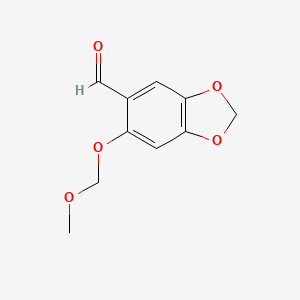
6-(Methoxymethoxy)-2H-1,3-benzodioxole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Methoxymethoxy)-2H-1,3-benzodioxole-5-carbaldehyde is an organic compound that features a benzodioxole ring substituted with a methoxymethoxy group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxymethoxy)-2H-1,3-benzodioxole-5-carbaldehyde typically involves the protection of hydroxyl groups followed by formylation. One common method includes the reaction of 2-hydroxy-6-(methoxymethoxy)benzaldehyde with appropriate reagents under controlled conditions . The reaction conditions often involve the use of non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA) in dichloromethane, followed by the addition of chloromethyl reagents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as flash chromatography .
Chemical Reactions Analysis
Types of Reactions
6-(Methoxymethoxy)-2H-1,3-benzodioxole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxymethoxy group can be substituted under certain conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 6-(Methoxymethoxy)-2H-1,3-benzodioxole-5-carboxylic acid.
Reduction: Formation of 6-(Methoxymethoxy)-2H-1,3-benzodioxole-5-methanol.
Substitution: Formation of various substituted benzodioxole derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Methoxymethoxy)-2H-1,3-benzodioxole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Methoxymethoxy)-2H-1,3-benzodioxole-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2(3H)-benzoxazolone (MBOA): Shares a similar benzodioxole structure but with different substituents.
Methoxy group derivatives: Compounds with methoxy groups attached to aromatic rings, such as anisole and vanillin.
Uniqueness
6-(Methoxymethoxy)-2H-1,3-benzodioxole-5-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its methoxymethoxy group provides stability, while the aldehyde group offers a site for further chemical modifications .
Properties
CAS No. |
61652-54-8 |
|---|---|
Molecular Formula |
C10H10O5 |
Molecular Weight |
210.18 g/mol |
IUPAC Name |
6-(methoxymethoxy)-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C10H10O5/c1-12-5-13-8-3-10-9(14-6-15-10)2-7(8)4-11/h2-4H,5-6H2,1H3 |
InChI Key |
WKYNBLQLYVXDRG-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC2=C(C=C1C=O)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















